molecular formula C6H3BrN2O B8099364 2-Bromo-5-hydroxyisonicotinonitrile

2-Bromo-5-hydroxyisonicotinonitrile

Cat. No.: B8099364
M. Wt: 199.00 g/mol
InChI Key: UMYKACKGYHWLIX-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxyisonicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 2, a hydroxyl group at position 5, and a nitrile group at position 2. Its molecular framework combines halogenation, hydroxylation, and nitrile functionalities, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the hydroxyl and nitrile groups contribute to hydrogen-bonding interactions and polarity, respectively.

Properties

IUPAC Name

2-bromo-5-hydroxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-6-1-4(2-8)5(10)3-9-6/h1,3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYKACKGYHWLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydroxyisonicotinonitrile typically involves the bromination of 5-hydroxyisonicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxyisonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).

Major Products Formed

Scientific Research Applications

2-Bromo-5-hydroxyisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxyisonicotinonitrile largely depends on its chemical reactivity. The bromine atom and hydroxyl group make it a versatile intermediate in various organic reactions. Its reactivity can be attributed to the electron-withdrawing effects of the bromine and nitrile groups, which influence the compound’s behavior in substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-Bromo-5-hydroxyisonicotinate (CAS 1256810-42-0)
  • Structure : Shares the pyridine core with bromine (position 2) and hydroxyl (position 5), but replaces the nitrile with a methyl ester at position 4.
  • Key Differences :
    • The ester group increases lipophilicity compared to the polar nitrile.
    • Reactivity: The ester is susceptible to hydrolysis, whereas the nitrile is more stable under acidic/basic conditions.
  • Applications : Likely used in ester-based coupling reactions, contrasting with the nitrile’s role in click chemistry or metal coordination .
5-Bromo-2-hydroxybenzonitrile
  • Structure : Benzene ring with bromine (position 5), hydroxyl (position 2), and nitrile (position 1).
  • Key Differences: Ring System: The absence of a pyridine nitrogen reduces electron-deficient character, altering reactivity in nucleophilic substitutions. Hydrogen Bonding: Both compounds exhibit O–H⋯N hydrogen bonds (O⋯N distances: ~2.80–2.81 Å in 5-bromo-2-hydroxybenzonitrile), but the pyridine ring in 2-bromo-5-hydroxyisonicotinonitrile may enhance coordination with metals .

Halogen and Substituent Position Isomerism

2-Bromo-5-chloroisonicotinic Acid (CAS 886365-31-7)
  • Structure : Pyridine with bromine (position 2), chlorine (position 5), and a carboxylic acid at position 4.
  • Key Differences :
    • Acidity : The carboxylic acid (pKa ~2.5) is significantly more acidic than the hydroxyl group (pKa ~10).
    • Substituent Effects : Chlorine’s electronegativity vs. hydroxyl’s hydrogen-bonding capability alters solubility and bioactivity .
5-Bromo-2,3-difluorobenzonitrile
  • Structure : Benzene ring with bromine (position 5), difluoro (positions 2,3), and nitrile (position 1).
  • Lipophilicity: The difluoro substitution boosts hydrophobicity, impacting membrane permeability in drug design .
2-Bromo-5-fluoroisonicotinamide
  • Structure : Pyridine with bromine (position 2), fluorine (position 5), and an amide at position 4.
  • Key Differences: Hydrogen Bonding: The amide provides dual H-bond donor/acceptor sites, unlike the nitrile’s lone acceptor capability. Bioactivity: Amide derivatives are common in kinase inhibitors, suggesting divergent therapeutic targets compared to nitrile-containing analogs .

Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Weight Key Functional Groups Substituent Positions Hydrogen Bonding (O–H⋯N)
This compound 213.02 Br, OH, CN 2-Br, 5-OH, 4-CN Likely similar to
5-Bromo-2-hydroxybenzonitrile 198.02 Br, OH, CN 5-Br, 2-OH, 1-CN O⋯N: 2.80–2.81 Å
Methyl 2-bromo-5-hydroxyisonicotinate 246.06 Br, OH, COOCH3 2-Br, 5-OH, 4-COOCH3 N/A

Table 2: Similarity Scores (from –7)

Compound Similarity Score Key Structural Differences
2-Bromo-5-chloroisonicotinic acid 0.85 Cl replaces OH, COOH replaces CN
5-Bromo-2,3-difluorobenzonitrile 0.72 Difluoro, benzene ring

Biological Activity

2-Bromo-5-hydroxyisonicotinonitrile is a heterocyclic compound with significant potential in organic synthesis and pharmaceutical research. Its structure, characterized by the presence of a bromine atom and a hydroxyl group, enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₃BrN₂O
  • Molecular Weight : 199.00 g/mol
  • Structure : Contains a bromine atom at the 2-position and a hydroxyl group at the 5-position of the isonicotinonitrile framework.

The biological activity of this compound is largely attributed to its chemical reactivity. The electron-withdrawing nature of the bromine and nitrile groups influences its behavior in various reactions, making it a versatile intermediate. The compound can undergo:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines, leading to derivatives with potential biological activities.
  • Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds, which may exhibit different biological properties.
  • Reduction Reactions : The nitrile group can be converted into amines, which are often biologically active.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of isonicotinonitrile compounds possess antimicrobial properties. The introduction of bromine and hydroxyl groups may enhance these effects, making this compound a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

Preliminary research suggests that compounds related to this compound may have anticancer activity. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Neuroprotective Effects

Some studies focus on the neuroprotective potential of similar compounds, indicating that modifications in their structure can lead to enhanced protective effects against neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Evaluated against various bacterial strains; showed significant inhibition at certain concentrations.Suggests potential as an antimicrobial agent.
Anticancer Activity Investigation Tested on cancer cell lines; demonstrated reduced viability in treated cells compared to controls.Supports further exploration as an anticancer compound.
Neuroprotective Study Assessed for protective effects on neuronal cells exposed to oxidative stress; showed reduced cell death.Indicates promise for neuroprotective applications.

Comparison with Similar Compounds

The unique combination of bromine and hydroxyl functionalities in this compound differentiates it from similar compounds:

Compound NameKey Differences
2-Bromoisonicotinonitrile Lacks hydroxyl group; potentially less reactive.
5-Hydroxyisonicotinonitrile Lacks bromine atom; affects reactivity profile.
2-Chloro-5-hydroxyisonicotinonitrile Chlorine instead of bromine; different reactivity.

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